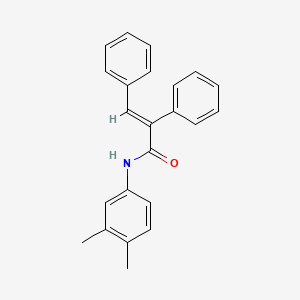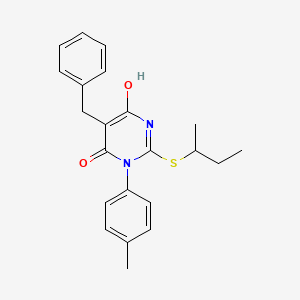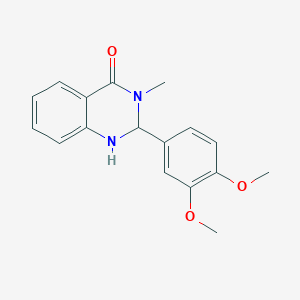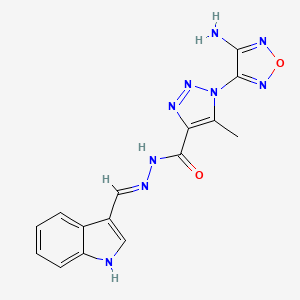
N,N-diallyl-1-propionyl-4-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-diallyl-1-propionyl-4-piperidinecarboxamide, also known as DAPPC, is a chemical compound that has been widely studied in the field of neuroscience. DAPPC is a potent and selective inhibitor of the protein kinase C (PKC) enzyme, which is known to play a critical role in the regulation of various cellular processes, including neuronal signaling and synaptic plasticity.
Mecanismo De Acción
N,N-diallyl-1-propionyl-4-piperidinecarboxamide is a potent and selective inhibitor of PKC. PKC is a family of enzymes that are involved in the regulation of various cellular processes, including neuronal signaling and synaptic plasticity. N,N-diallyl-1-propionyl-4-piperidinecarboxamide binds to the catalytic domain of PKC, preventing its activation and subsequent downstream signaling. This leads to a decrease in PKC-mediated cellular processes, including neurotransmitter release and synaptic plasticity.
Biochemical and Physiological Effects:
N,N-diallyl-1-propionyl-4-piperidinecarboxamide has been shown to have significant effects on neuronal signaling and synaptic plasticity. In vitro studies have demonstrated that N,N-diallyl-1-propionyl-4-piperidinecarboxamide can inhibit neurotransmitter release and reduce the frequency and amplitude of synaptic currents. In vivo studies have shown that N,N-diallyl-1-propionyl-4-piperidinecarboxamide can impair learning and memory in animal models, suggesting that PKC plays a critical role in these processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using N,N-diallyl-1-propionyl-4-piperidinecarboxamide in lab experiments is its high selectivity for PKC. This allows researchers to investigate the specific role of PKC in various cellular processes without the confounding effects of other signaling pathways. However, one of the limitations of using N,N-diallyl-1-propionyl-4-piperidinecarboxamide is its potential off-target effects. N,N-diallyl-1-propionyl-4-piperidinecarboxamide has been shown to inhibit other kinases in addition to PKC, which may complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on N,N-diallyl-1-propionyl-4-piperidinecarboxamide. One area of interest is the potential use of N,N-diallyl-1-propionyl-4-piperidinecarboxamide as a therapeutic target for various neurological disorders, including Alzheimer's disease and schizophrenia. Additionally, further studies are needed to investigate the specific role of PKC in various cellular processes and its potential as a therapeutic target. Finally, the development of more selective PKC inhibitors may help to overcome the limitations of N,N-diallyl-1-propionyl-4-piperidinecarboxamide and provide new insights into the role of PKC in neurological disorders.
Métodos De Síntesis
The synthesis of N,N-diallyl-1-propionyl-4-piperidinecarboxamide involves the reaction of N,N-diallylpiperidine with propionyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then purified using column chromatography to obtain pure N,N-diallyl-1-propionyl-4-piperidinecarboxamide. The purity of the compound can be confirmed using techniques such as NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
N,N-diallyl-1-propionyl-4-piperidinecarboxamide has been extensively studied in the field of neuroscience due to its ability to selectively inhibit PKC. PKC is known to play a critical role in the regulation of various cellular processes, including neuronal signaling and synaptic plasticity. Therefore, N,N-diallyl-1-propionyl-4-piperidinecarboxamide has been used to investigate the role of PKC in these processes and its potential as a therapeutic target for various neurological disorders.
Propiedades
IUPAC Name |
1-propanoyl-N,N-bis(prop-2-enyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2/c1-4-9-17(10-5-2)15(19)13-7-11-16(12-8-13)14(18)6-3/h4-5,13H,1-2,6-12H2,3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIODGCJJLCQKLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCC(CC1)C(=O)N(CC=C)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Diallyl-1-propionyl-4-piperidinecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{1-[(5-ethyl-3-isoxazolyl)carbonyl]-3-piperidinyl}(4-phenoxyphenyl)methanone](/img/structure/B6012514.png)


![methyl 2-({[(4-butylphenyl)amino]carbonothioyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B6012532.png)
![7-(2-furylmethyl)-5,6-dimethyl-4-(4-methyl-1-piperazinyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B6012545.png)

![N'-[1-(2-hydroxyphenyl)ethylidene]-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B6012556.png)
![1'-(2-chloro-5-nitrobenzyl)spiro[indene-1,4'-piperidine]](/img/structure/B6012562.png)


![6-methyl-2-[(4-methyl-2-quinazolinyl)amino]-5-propyl-4(1H)-pyrimidinone](/img/structure/B6012590.png)
![(4-methoxy-2-methylphenyl){1-[4-(2-thienyl)butanoyl]-3-piperidinyl}methanone](/img/structure/B6012603.png)

![2-({[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-4(3H)-quinazolinone](/img/structure/B6012608.png)